2-Chloro-4-cyclopropyl-6-methylpyrimidine
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Overview
Description
2-Chloro-4-cyclopropyl-6-methylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-cyclopropyl-6-methylpyrimidine typically involves the chlorination of 4-cyclopropyl-6-methylpyrimidine. One common method is the reaction of 4-cyclopropyl-6-methylpyrimidine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-cyclopropyl-6-methylpyrimidine in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly reagents and solvents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
2-Chloro-4-cyclopropyl-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: It is utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit DNA synthesis by targeting thymidylate synthase, an enzyme crucial for DNA replication. In agrochemicals, it may inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids in plants and microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylpyrimidine: Similar structure but lacks the cyclopropyl group.
2,4-Dichloro-6-methylpyrimidine: Contains an additional chlorine atom at position 4.
2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group at position 2 instead of a chlorine atom.
Uniqueness
2-Chloro-4-cyclopropyl-6-methylpyrimidine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
2-chloro-4-cyclopropyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c1-5-4-7(6-2-3-6)11-8(9)10-5/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEOKBIRRYCSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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